molecular formula C22H22FNO B1385641 N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline CAS No. 1040687-69-1

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline

Cat. No.: B1385641
CAS No.: 1040687-69-1
M. Wt: 335.4 g/mol
InChI Key: PVEWTHKAASKDOQ-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a fluorobenzyl group attached to the nitrogen atom and a phenylpropoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline typically involves a multi-step process:

    Formation of 4-Fluorobenzylamine: This can be achieved by the reduction of 4-fluorobenzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Synthesis of 2-(3-Phenylpropoxy)aniline: This intermediate can be prepared by reacting 2-aminophenol with 3-phenylpropyl bromide in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves the coupling of 4-fluorobenzylamine with 2-(3-phenylpropoxy)aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nitric acid and sulfuric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study receptor-ligand interactions or enzyme activity.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites, inhibiting enzyme activity, or acting as an agonist or antagonist at receptor sites.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-(3-phenylpropoxy)aniline: Similar structure but lacks the fluorine atom on the benzyl group.

    N-(4-Chlorobenzyl)-2-(3-phenylpropoxy)aniline: Similar structure but has a chlorine atom instead of a fluorine atom on the benzyl group.

    N-(4-Methylbenzyl)-2-(3-phenylpropoxy)aniline: Similar structure but has a methyl group instead of a fluorine atom on the benzyl group.

Uniqueness

N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO/c23-20-14-12-19(13-15-20)17-24-21-10-4-5-11-22(21)25-16-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-15,24H,6,9,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEWTHKAASKDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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